molecular formula C7HCl3F3NO B1323509 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride CAS No. 174727-38-9

2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride

Cat. No. B1323509
M. Wt: 278.4 g/mol
InChI Key: WODZIDKVWBPLGS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the molecular formula C7HCl3F3NO and a molecular weight of 278.44 . It is used in various chemical reactions and has a CAS number of 174727-38-9 .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride consists of 7 carbon atoms, 1 hydrogen atom, 3 chlorine atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The exact structure can be found in the MOL file with the MDL Number MFCD25960056 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride are not detailed in the searched resources, it’s known that its related compound, 3-Cyano-2,6-dichloro-4-trifluoromethylpyridine, is used in the preparation of novel analogs of marine indole alkaloids, which are potential anticancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride include a molecular weight of 278.44 and a molecular formula of C7HCl3F3NO . More detailed properties such as melting point, boiling point, and density were not found in the searched resources.

Safety And Hazards

2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride is classified as dangerous with hazard statements H314-H318, indicating it can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3F3NO/c8-3-1-2(7(11,12)13)4(6(10)15)5(9)14-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODZIDKVWBPLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620592
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride

CAS RN

174727-38-9
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (3.22 g, 13.2 mmol) in thionyl chloride (9 mL) was heated at reflux for 3 h. After cooling, the solution was concentrated in vacuo to give 2,6-dichloro-4-(trifluoromethyl)nicotinoyl chloride as a yellow oil which was carried on to the next step without further purification. This transformation can also be accomplished using oxalyl chloride with catalytic DMF in place of thionyl chloride.
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One

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